molecular formula C25H38O2 B1211820 12-O-Deacetylscalarafuran

12-O-Deacetylscalarafuran

Cat. No. B1211820
M. Wt: 370.6 g/mol
InChI Key: UDGNYLDZHGKWLT-XTKXXMFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-O-Deacetylscalarafuran is a natural product found in Spongia and Dasycladus with data available.

Scientific Research Applications

  • Cancer Treatment Enhancement :

    • HDAC inhibitors are recognized for their role in arresting growth and inducing apoptosis in tumor cells. They enhance the anticancer efficacy of treatments such as chemotherapy and radiotherapy by increasing the sensitivity of tumor cells to these treatments. This is achieved through a range of molecular mechanisms, including the enhancement of DNA damage caused by anticancer drugs or irradiation (Stiborová et al., 2012).
  • Structural Specificity and Functional Diversity :

    • The unique structure and cellular localization of certain HDACs, such as HDAC6, make them attractive targets for inhibitor development. HDAC6 inhibitors exhibit a wider range of biological functions than other isoforms, making them effective in treating not only cancers but also neurodegenerative diseases and autoimmune disorders, without significant toxic effects. Advances in understanding the crystal structures of HDAC6 catalytic domains have influenced the structure-based drug design of its inhibitors (Xinhui Zhang et al., 2021).
  • HDAC Inhibitors in Clinical Development :

    • HDAC inhibitors represent a new class of targeted anticancer drugs. Different HDAC inhibitors target various HDACs, and their effectiveness has been demonstrated in extensive preclinical studies. They are most useful when used in combination with cytotoxic or other targeted anticancer agents. The understanding of molecular mechanisms by which HDAC inhibitors can induce transformed cell growth arrest, cell death, inhibit cell mobility, and have antiangiogenesis activity is crucial for optimizing their therapeutic applications (P. Marks, 2010).
  • HDAC Inhibitors as Multifunctional Anticancer Agents :

    • HDAC inhibitors have multifunctional roles beyond the regulation of gene expression. They are involved in reducing tumor growth and inducing programmed cell death in cancer cells. Their role extends to other components of the malignant phenotype, such as suppressing cancer cell migration, invasion, metastasis, blood supply, and angiogenesis. The clinical use of HDAC inhibitors in patients at high risk of cancer or with precancerous conditions is a promising area for further investigation (Tao Liu et al., 2006).

properties

Molecular Formula

C25H38O2

Molecular Weight

370.6 g/mol

IUPAC Name

(5aS,5bR,7aS,11aS,11bR,13R,13aS)-5b,8,8,11a,13a-pentamethyl-4,5,5a,6,7,7a,9,10,11,11b,12,13-dodecahydrophenanthro[2,1-e][2]benzofuran-13-ol

InChI

InChI=1S/C25H38O2/c1-22(2)10-6-11-23(3)18(22)9-12-24(4)19-8-7-16-14-27-15-17(16)25(19,5)21(26)13-20(23)24/h14-15,18-21,26H,6-13H2,1-5H3/t18-,19-,20+,21+,23-,24-,25+/m0/s1

InChI Key

UDGNYLDZHGKWLT-XTKXXMFCSA-N

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1C[C@H]([C@]4([C@H]2CCC5=COC=C54)C)O)(CCCC3(C)C)C

SMILES

CC1(CCCC2(C1CCC3(C2CC(C4(C3CCC5=COC=C54)C)O)C)C)C

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CC(C4(C3CCC5=COC=C54)C)O)C)C)C

synonyms

12-O-deacetylscalarafuran

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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